N-(2-Aminoethyl)nicotinamide dihydrochloride
Overview
Description
N-(2-Aminoethyl)nicotinamide dihydrochloride: is a chemical compound with the molecular formula C8H11N3O·2HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminoethyl)nicotinamide dihydrochloride typically involves the reaction of nicotinamide with ethylenediamine under specific conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional purification steps to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N-(2-Aminoethyl)nicotinamide dihydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides and other derivatives.
Reduction: It can be reduced under specific conditions to yield different amine derivatives.
Substitution: It can participate in substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halides and sulfonates, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nicotinamide derivatives, while reduction can produce different amine compounds .
Scientific Research Applications
N-(2-Aminoethyl)nicotinamide dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It has been studied for its role in cellular processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)nicotinamide dihydrochloride involves its ability to donate hydrogen peroxide. This property allows it to activate supramolecular complexes in nucleic acids, leading to fragmentation and degradation of the nucleic acid. It also binds to horseradish peroxidase, increasing its efficiency as an anti-inflammatory agent and a drug against bacterial infections .
Comparison with Similar Compounds
Nicotinamide: A related compound with similar structural features but different functional properties.
Ethylenediamine: Another related compound that serves as a precursor in the synthesis of N-(2-Aminoethyl)nicotinamide dihydrochloride.
Uniqueness: this compound is unique due to its dual role as a hydrogen peroxide donor and its ability to activate supramolecular complexes in nucleic acids. This makes it particularly valuable in both research and industrial applications .
Properties
IUPAC Name |
N-(2-aminoethyl)pyridine-3-carboxamide;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c9-3-5-11-8(12)7-2-1-4-10-6-7;;/h1-2,4,6H,3,5,9H2,(H,11,12);2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQIXVULTTAHETE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCN.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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